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Compound of Interest

Compound Name: SAR125844

Cat. No.: B1684697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of SAR125844, a
selective MET tyrosine kinase inhibitor, against the clinically relevant MET kinase domain
mutations M1250T and Y1235D. The data and protocols presented are collated from key
preclinical studies to serve as a comprehensive resource for researchers in oncology and drug
development.

Executive Summary

The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a key driver of
tumorigenesis, metastasis, and angiogenesis when aberrantly activated.[1][2][3] Mutations
within the MET kinase domain can lead to constitutive activation and resistance to certain
therapeutic agents. This guide focuses on the efficacy of SAR125844, a potent and highly
selective intravenous MET inhibitor, in overcoming the challenges posed by the M1250T and
Y1235D mutations.[1][2] Preclinical evidence demonstrates that SAR125844 maintains
nanomolar activity against both wild-type MET and these specific mutants, highlighting its
potential as a therapeutic option in patients with MET-driven malignancies harboring these
alterations.[1][2]

Quantitative Data: Inhibitory Activity of SAR125844

The inhibitory potency of SAR125844 against wild-type MET and the M1250T and Y1235D
mutants has been quantified through both biochemical and cell-based assays. The following
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tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear
comparison of the compound's activity across these different forms of the MET kinase.

Table 1: Biochemical (Enzymatic) Inhibitory Activity of SAR125844

Target IC50 (nmollL)
Wild-Type MET 4.2
M1250T Mutant 6.5
Y1235D Mutant 1.7

Data sourced from enzymatic homogeneous time-resolved fluorescence (HTRF) assays.[1]

Table 2: Cell-Based Inhibitory Activity of SAR125844

Target Expressed in HEK-293T Cells IC50 (nmollL)
Wild-Type MET 8.8

M1250T Mutant 30

Y1235D Mutant 179

Data sourced from cellular phospho-MET ELISA assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data
tables. These protocols are based on the descriptions provided in the preclinical evaluation of
SAR125844.[1]

Enzymatic Homogeneous Time-Resolved Fluorescence
(HTRF) Assay

This assay quantifies the direct inhibitory effect of SAR125844 on the kinase activity of purified
MET protein.
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o Materials:
o Purified recombinant wild-type or mutant (M1250T, Y1235D) MET kinase domain.
o Biotinylated substrate peptide.
o ATP.
o Assay buffer.
o Europium cryptate-labeled anti-phosphotyrosine antibody.
o Streptavidin-XL665.
o SAR125844 compound dilutions.
e Procedure:

o The MET kinase enzyme, substrate peptide, and SAR125844 at various concentrations
are incubated in an assay buffer.

o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a specified time at room temperature.

o The reaction is stopped, and the detection reagents (europium cryptate-labeled anti-
phosphotyrosine antibody and streptavidin-XL665) are added.

o After another incubation period, the HTRF signal is read on a compatible plate reader. The
signal is proportional to the amount of phosphorylated substrate.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Phospho-MET ELISA Assay

This cell-based assay measures the ability of SAR125844 to inhibit MET autophosphorylation
within a cellular context.
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e Cell Line:

o HEK-293T cells transiently transfected to express either wild-type MET, M1250T MET, or
Y1235D MET.

e Procedure:

o HEK-293T cells are seeded in 96-well plates and transfected with the appropriate MET
construct.

o After a period of expression, the cells are serum-starved.
o The cells are then treated with varying concentrations of SAR125844 for a defined period.
o Cells are subsequently lysed to release cellular proteins.

o The concentration of phosphorylated MET in the cell lysates is quantified using a sandwich
ELISA. A capture antibody specific for total MET is coated on the plate, and a detection
antibody that recognizes the phosphorylated form of MET is used.

o The signal is developed and read on a plate reader.

o IC50 values are determined from the dose-response curve of MET phosphorylation
inhibition.
Visualizations: Signaling Pathways and
Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key
concepts.
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Caption: MET Signaling Pathway and Inhibition by SAR125844.
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Caption: Workflow for Assessing SAR125844 Inhibitory Activity.
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Caption: SAR125844 Mechanism for Overcoming MET Mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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